

3,6-Dibromo-2-fluoropyridine molecular weight and formula

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Compound of Interest

Compound Name: 3,6-Dibromo-2-fluoropyridine

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An In-Depth Technical Guide to **3,6-Dibromo-2-fluoropyridine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3,6-Dibromo-2-fluoropyridine**, a pivotal building block for researchers in drug discovery and materials science. We delve into its fundamental physicochemical properties, offer detailed spectroscopic analysis for structural verification, and present robust, field-proven protocols for its synthesis and subsequent functionalization. The narrative emphasizes the mechanistic rationale behind its reactivity, particularly the regioselective nature of its reaction sites, empowering scientists to leverage this versatile scaffold in the rational design of novel chemical entities. This document serves as a practical resource, bridging theoretical chemistry with tangible laboratory applications.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.^{[1][2][3]} The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through unique non-covalent interactions, and modulated pKa—are highly sought after in drug design.^{[1][4]} The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes a particularly powerful scaffold when functionalized with fluorine and other halogens.

3,6-Dibromo-2-fluoropyridine emerges as a trifunctional building block of significant strategic importance. Its structure offers three distinct, orthogonally reactive sites that can be selectively addressed through various synthetic transformations. The electron-withdrawing fluorine atom at the C2 position not only influences the electronic properties of the entire ring system but also activates the C6 position for nucleophilic aromatic substitution (SNAr). The two bromine atoms at C3 and C6 serve as versatile handles for metal-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this high-value intermediate.

Core Properties and Spectroscopic Signature

Accurate characterization is the bedrock of chemical synthesis. **3,6-Dibromo-2-fluoropyridine** is a stable, crystalline solid under standard conditions, but its true identity is confirmed through a combination of physical and spectroscopic data.

Physicochemical Data

The fundamental properties of **3,6-Dibromo-2-fluoropyridine** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Br ₂ FN	[5][6][7]
Molecular Weight	254.88 g/mol	[5][6][7]
CAS Number	1256820-70-8	[5][6]
Appearance	White to off-white crystalline powder	Typical Supplier Data
Storage	Inert atmosphere, 2-8°C	[6][7]

Spectroscopic Validation Protocol

Verifying the structure and purity of **3,6-Dibromo-2-fluoropyridine** is critical before its use in subsequent reactions. The following section explains the expected spectroscopic data and the causality behind the observed signals.

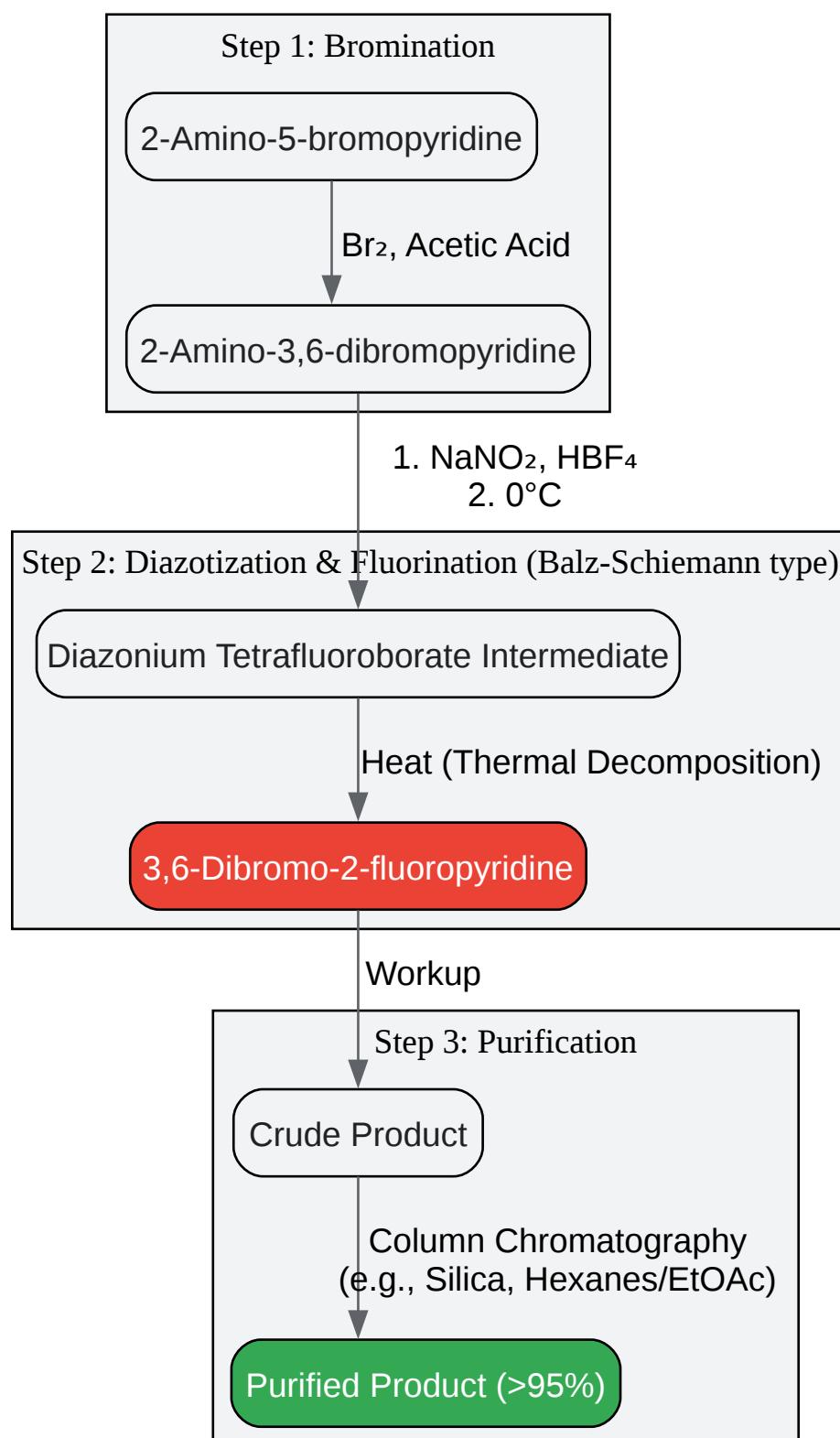
- ^1H NMR (Proton NMR): The proton spectrum is the simplest and most direct confirmation of the pyridine core's substitution pattern. The molecule contains two aromatic protons which form an AB doublet system.
 - Expected Signals: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C4 will be coupled to the proton at C5, and vice-versa, resulting in two distinct doublets. The precise chemical shifts are influenced by the deshielding effects of the adjacent halogens.
- ^{13}C NMR (Carbon NMR): The carbon spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.
 - Expected Signals: Carbons bonded to halogens will exhibit characteristic shifts. The C-F bond will result in a large C-F coupling constant (JCF), splitting the C2 signal into a doublet. The C3 and C6 carbons bonded to bromine will also be significantly deshielded.
- ^{19}F NMR (Fluorine NMR): This is a definitive technique for confirming the presence and environment of the fluorine atom.
 - Expected Signal: A single resonance for the C2-fluorine atom. The chemical shift will be characteristic of a fluoroaromatic compound. This signal will be coupled to the adjacent C3 proton, though this coupling may not always be resolved without high-field instrumentation.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern.
 - Expected m/z: The molecular ion peak $[\text{M}]^+$ will be observed at approximately 255. The key diagnostic feature is the isotopic pattern caused by the two bromine atoms. A characteristic 1:2:1 ratio of peaks will be observed for the $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$ ions, respectively, providing unambiguous evidence for the presence of two bromine atoms.
- Infrared (IR) Spectroscopy: While less definitive for structure, IR spectroscopy confirms the presence of key functional groups.
 - Expected Bands: Characteristic C-F stretching vibrations (typically $1150\text{-}1250\text{ cm}^{-1}$) and aromatic C=C/C=N stretching bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.^[8]

Synthesis and Manufacturing Insights

The synthesis of multi-halogenated pyridines requires a strategic approach, as direct halogenation often lacks regioselectivity. A common and effective strategy involves the transformation of pre-functionalized pyridine precursors. While multiple routes exist, a robust pathway often involves diazotization-fluorination of an amino-dibromopyridine precursor.

Synthetic Workflow Diagram

The diagram below outlines a logical and validated workflow for the synthesis of **3,6-Dibromo-2-fluoropyridine** from a commercially available aminopyridine.



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Caption: Synthetic workflow for **3,6-Dibromo-2-fluoropyridine**.

Experimental Protocol: Synthesis via Diazotization

This protocol describes a representative synthesis adapted from established methodologies for preparing fluoropyridines from aminopyridines.^[9]

Materials:

- 2-Amino-3,6-dibromopyridine
- Tetrafluoroboric acid (HBF₄, 48% in H₂O)
- Sodium nitrite (NaNO₂)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware, magnetic stirrer, and heating mantle
- Ice bath

Procedure:

- **Diazonium Salt Formation:**
 - In a three-necked round-bottom flask equipped with a thermometer and magnetic stirrer, suspend 2-Amino-3,6-dibromopyridine (1.0 eq) in tetrafluoroboric acid (3.0 eq).
 - Cool the suspension to 0°C using an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. The causality here is critical: keeping the temperature low prevents premature decomposition of the diazonium salt, which is notoriously unstable.
 - Stir the resulting mixture at 0°C for 1 hour after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.
- **Fluorination via Thermal Decomposition:**

- Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether to remove residual acid.
- Caution: Diazonium salts can be explosive when dry. Proceed with caution and appropriate shielding.
- Gently heat the isolated salt in a flask with a condenser. Thermal decomposition will occur, releasing nitrogen gas (N_2) and boron trifluoride (BF_3), to yield the crude **3,6-Dibromo-2-fluoropyridine**. The driving force for this reaction is the highly favorable formation of stable N_2 gas.

- Workup and Purification:
 - Once gas evolution ceases, cool the reaction mixture to room temperature.
 - Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of **3,6-Dibromo-2-fluoropyridine** lies in the distinct reactivity of its three halogenated positions. Understanding the electronic and steric factors governing this reactivity is key to its strategic use.

Mechanistic Principles of Regioselectivity

The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent inductive and mesomeric electron-withdrawing effects of the C2-fluorine atom.

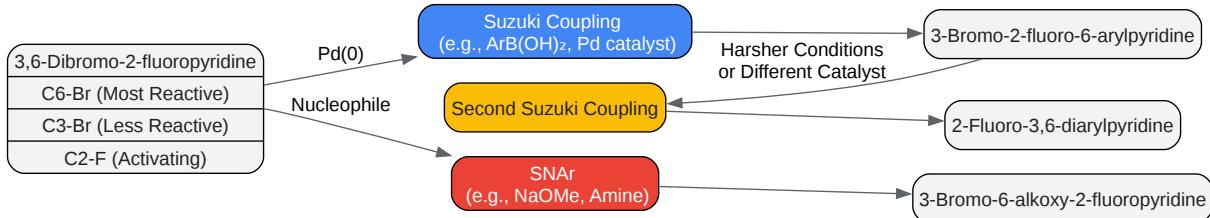
- Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions of the pyridine ring are most activated towards nucleophilic attack. The C2-fluorine atom strongly activates the C6 position, making the C6-Br bond susceptible to displacement by strong nucleophiles (e.g.,

alkoxides, amines). While the C-F bond is very strong, the fluorine's primary role here is electronic activation of other positions.[10]

- Metal-Catalyzed Cross-Coupling: Both C-Br bonds are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C6-Br bond is generally more reactive than the C3-Br bond due to a combination of electronic activation from the nitrogen and fluorine atoms and reduced steric hindrance. This differential reactivity allows for sequential, site-selective couplings.

Reactivity Workflow Diagram

This diagram illustrates the preferential sites for different classes of reactions, enabling a planned, multi-step synthesis.



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Caption: Regioselective reactivity map of **3,6-Dibromo-2-fluoropyridine**.

Application Focus: Suzuki Cross-Coupling

A primary application of this building block is in the construction of bi-aryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura cross-coupling is a workhorse reaction for this purpose.

Experimental Protocol: Selective Suzuki Coupling at C6

This protocol details a representative Suzuki coupling reaction targeting the more reactive C6-Br position.

Materials:

- **3,6-Dibromo-2-fluoropyridine**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3) (2.0 eq)
- Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
- Round-bottom flask, condenser, and nitrogen/argon line

Procedure:

- Reaction Setup:
 - To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **3,6-Dibromo-2-fluoropyridine** (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq). The choice of base is crucial; stronger bases like Cs_2CO_3 can accelerate the reaction, especially with less reactive boronic acids.
 - Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Degassing the solvent is a critical self-validating step to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- Reaction Execution:
 - Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot

indicates product formation.

- Workup and Purification:
 - Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product via flash column chromatography to yield the desired 3-bromo-2-fluoro-6-arylpyridine. The resulting product still contains the C3-Br bond, which can be used for a subsequent, orthogonal coupling reaction.

Safety and Handling

As with all halogenated aromatic compounds, **3,6-Dibromo-2-fluoropyridine** should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed or in contact with skin.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3,6-Dibromo-2-fluoropyridine is more than a simple chemical; it is a versatile platform for synthetic innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its regioselective reactivity make it an invaluable tool for researchers. By understanding the mechanistic principles that govern its transformations, scientists can strategically and efficiently construct complex molecular architectures for applications ranging from life-saving pharmaceuticals to next-generation materials.

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